Cortisol-9,11,12,12-d4

Catalog No.
S905183
CAS No.
73565-87-4
M.F
C21H30O5
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisol-9,11,12,12-d4

CAS Number

73565-87-4

Product Name

Cortisol-9,11,12,12-d4

IUPAC Name

(8R,9R,10R,13R,17R)-8,9-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O5

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16?,18+,19+,20-,21+/m1/s1/i14D,18D

InChI Key

JYGXADMDTFJGBT-SSWZDPBISA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Isomeric SMILES

[2H][C@]12CCC3=CC(=O)CC[C@@]3([C@@]1(C(C[C@@]4(C2CC[C@@]4(C(=O)CO)O)C)O)[2H])C

Mass Spectrometry Applications

Cortisol-9,11,12,12-d4 serves as an internal standard in mass spectrometry assays for cortisol measurement [, ]. Mass spectrometry is a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratio. An internal standard is a compound with known properties added to a sample before measurement. It helps to account for variations during sample preparation and instrument performance, leading to more accurate and precise quantification of the target molecule (cortisol) [].

The key advantage of using Cortisol-9,11,12,12-d4 as an internal standard lies in its nearly identical chemical properties to cortisol, except for the mass difference due to deuterium substitution. This similarity ensures that both cortisol and the internal standard behave the same way during the mass spectrometry analysis. Any variations observed will primarily reflect the amount of cortisol present in the sample [].

Here are some specific applications of Cortisol-9,11,12,12-d4 in mass spectrometry:

  • Measurement of cortisol levels in biological samples: Cortisol is present in blood, saliva, urine, and other tissues. By measuring cortisol levels, researchers can gain insights into stress response, adrenal function, and various physiological processes [].
  • Clinical research: Cortisol-9,11,12,12-d4 can be used in clinical studies to assess cortisol levels in patients with conditions like Cushing's syndrome, Addison's disease, and depression, which are often associated with abnormal cortisol production [].
  • Pharmacokinetic studies: Cortisol-9,11,12,12-d4 can be employed to track the absorption, distribution, metabolism, and excretion of cortisol in the body. This information is valuable for developing and evaluating new drugs that target the cortisol pathway [].

Cortisol-9,11,12,12-d4 is a deuterated form of cortisol, a steroid hormone produced by the adrenal cortex. This compound is characterized by the substitution of four hydrogen atoms with deuterium at positions 9, 11, 12, and 12 of the cortisol molecule. The molecular formula for cortisol-9,11,12,12-d4 is C21_{21}H26_{26}D4_{4}O5_5, with a molecular weight of approximately 366.49 g/mol. Cortisol itself plays a critical role in various physiological processes including metabolism regulation, immune response modulation, and stress response management. The deuterated version allows for more precise tracking in biological studies due to its unique isotopic signature .

Similar to those of its non-deuterated counterpart. Key reactions include:

  • Oxidation: Cortisol can be oxidized to form cortisone or other metabolites.
  • Reduction: Cortisol can be reduced at specific functional groups under certain conditions.
  • Hydrogen-Deuterium Exchange: This reaction is crucial for synthesizing the compound and involves exchanging hydrogen atoms for deuterium in a controlled environment .

These reactions are essential for understanding the metabolism and pharmacokinetics of cortisol and its derivatives.

Cortisol-9,11,12,12-d4 retains the biological activity of cortisol. It acts primarily as a glucocorticoid hormone, influencing various metabolic processes such as:

  • Carbohydrate Metabolism: Increases glucose availability through gluconeogenesis.
  • Protein Metabolism: Promotes protein breakdown to provide substrates for energy production.
  • Fat Metabolism: Aids in fat mobilization from adipose tissue.
  • Anti-inflammatory Effects: Modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines .

Due to these properties, it is often utilized in research to study stress responses and adrenal function.

The synthesis of cortisol-9,11,12,12-d4 typically involves:

  • Hydrogen-Deuterium Exchange: Using sodium deuteroxide (NaOD) in methanol (MeOD) to replace specific hydrogen atoms with deuterium.
  • Reductive Deuteration: Applying sodium borodeuteride (NaBD4_4) to selectively reduce specific carbonyl groups while maintaining the integrity of the steroid structure.
  • Deprotection Steps: After synthesis, protecting groups used during the reaction must be removed to yield the final product .

This multi-step synthesis allows for high isotopic purity of the final compound.

Cortisol-9,11,12,12-d4 has several applications in research and clinical settings:

  • Metabolic Studies: Used to trace metabolic pathways involving cortisol.
  • Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of glucocorticoids.
  • Environmental Analysis: Employed in studies assessing cortisol levels in biological samples from various environments .

These applications leverage its unique isotopic labeling for enhanced analytical precision.

Interaction studies involving cortisol-9,11,12,12-d4 focus on its binding affinity and biological interactions with various receptors:

  • Glucocorticoid Receptors: Investigating how this compound binds and activates glucocorticoid receptors compared to unlabeled cortisol.
  • Metabolic Enzymes: Assessing how deuteration affects enzyme interactions during metabolic processes .

Such studies are crucial for elucidating the pharmacological effects and potential therapeutic applications of glucocorticoids.

Cortisol-9,11,12,12-d4 shares structural similarities with several other corticosteroids. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsKey Differences
CortisolC21_{21}H30_{30}O5_5Non-deuterated version
CortisoneC21_{21}H28_{28}O5_5Oxidized form of cortisol
PrednisoneC21_{21}H26_{26}O5_5Contains a double bond at C1-C2
DexamethasoneC22_{22}H29_{29}O5_5Fluorine substitution at C9

Cortisol-9,11,12,12-d4's unique feature lies in its isotopic labeling which allows researchers to track its metabolic fate more accurately than non-labeled counterparts. This distinction makes it invaluable for both clinical and experimental applications.

Purity

95% by HPLC; 98% atom D

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

364.22187755 g/mol

Monoisotopic Mass

364.22187755 g/mol

Heavy Atom Count

26

Tag

Cortisone Impurities

Related CAS

73565-87-4 (unlabelled)

Dates

Modify: 2023-08-15

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